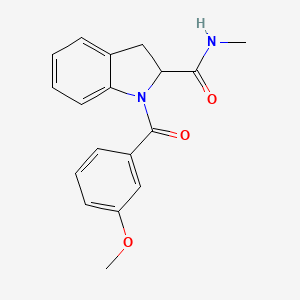

1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19-17(21)16-11-12-6-3-4-9-15(12)20(16)18(22)13-7-5-8-14(10-13)23-2/h3-10,16H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYZXEUDDLVWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with N-methylindoline-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Indoline-2-Carboxamide Derivatives

Compounds 45, 46, 47, 48, and 49 from share the indoline-2-carboxamide core but differ in their acyl substituents:

- Compound 45 : 4-Chloro-3-fluorophenylacetyl group.

- Compound 46 : 3,4-Difluorophenylacetyl group.

- Compound 47 : 4-Fluorophenylacetyl group.

- Key Differences: The target compound’s 3-methoxybenzoyl group contrasts with halogenated phenylacetyl groups in these analogs. These analogs exhibited moderate yields (15–57%) and demonstrated anti-trypanosomal activity, suggesting the indoline core is critical for targeting parasitic enzymes .

Piperidine- and Pyrrolidine-Based Analogs

- Inhibitor 2 (): N-(3-Chlorophenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide. Core: Piperidine (monocyclic) vs. indoline (bicyclic). Activity: Acts as a MAGL inhibitor, highlighting the 3-methoxybenzoyl group’s compatibility with enzyme active sites. The piperidine core’s flexibility may reduce binding affinity compared to the rigid indoline scaffold .

- Example 64 (): (2S,4R)-4-Hydroxy-1-(3-methoxybenzoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Core: Pyrrolidine with a hydroxyl group.

Thiazol-Cyclopropane Carboxamide Derivatives

Compounds 92, 93, and 94 () feature a 3-methoxybenzoyl group attached to a thiazol-cyclopropane-carboxamide scaffold:

- Key Differences : The thiazole heterocycle and cyclopropane ring introduce steric constraints absent in the indoline core. These compounds exhibited lower yields (16–25%) compared to indoline derivatives, possibly due to synthetic complexity. The benzo[d][1,3]dioxol group in these analogs could enhance π-π stacking interactions in target binding .

Data Table: Comparative Analysis of Structural Analogs

Key Observations

Core Scaffold Impact :

- Indoline derivatives (e.g., Compounds 45–49) exhibit anti-parasitic activity, suggesting the bicyclic system’s rigidity is advantageous for target engagement .

- Piperidine/pyrrolidine cores (e.g., Inhibitor 2, Example 64) demonstrate versatility in enzyme inhibition but may require additional substituents for optimal activity .

The 3-methoxybenzoyl group (target compound, Inhibitor 2) balances electron donation and steric bulk, favoring interactions with aromatic residues in enzyme active sites .

Synthetic Feasibility :

- Indoline-2-carboxamides () show higher yields (up to 57%) than thiazol-cyclopropane derivatives (16–25%), reflecting differences in synthetic complexity .

Biological Activity

1-(3-Methoxybenzoyl)-N-methylindoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C16H15N3O3

- CAS Number : 1100757-61-6

Anticancer Properties

Research indicates that derivatives of indoline-2-carboxamides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating a series of indoline derivatives, compound 1 demonstrated potent antiproliferative activity with an EC50 value of 27 nM against Trypanosoma brucei, showcasing its potential as an anticancer agent with selectivity over mammalian cells .

The compound's structure allows for the incorporation of imaging and therapeutic radionuclides, enhancing its application in theranostics—a field that combines therapy with diagnostic imaging. The cytotoxicity was notably higher in neuroblastoma and glioblastoma cell lines compared to traditional chemotherapeutics .

The mechanism underlying the biological activity of this compound involves:

- Inhibition of Cell Proliferation : The compound interferes with critical cellular processes leading to apoptosis in cancer cells.

- Selectivity for Cancer Cells : It shows a significant selectivity ratio (>1600-fold) over non-cancerous mammalian cells, indicating a favorable safety profile for therapeutic use .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and the ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system malignancies. Its low molecular weight (344 Da) and favorable logP (2.4) support these properties .

Comparative Analysis

Compared to other indole derivatives, this compound is distinguished by its:

- Enhanced selectivity for cancer cells.

- Improved pharmacokinetic properties facilitating CNS penetration.

This positions it as a promising candidate in the search for new anticancer therapies.

Q & A

Q. What are the common synthetic routes for 1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Indoline core formation : Cyclization of precursors (e.g., substituted indoles or indolines) under acidic or catalytic conditions.

- Benzoylation : Introduction of the 3-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Carboxamide functionalization : Reaction of intermediates with methylamine derivatives using coupling agents like EDCI or DCC . Example protocol: Refluxing 3-formyl-indoline derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a base yields structurally analogous carboxamides .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

- Spectroscopy : H/C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing methoxybenzoyl vs. methylindoline groups) .

- Chromatography : HPLC or GC-MS for purity assessment, especially to detect byproducts from incomplete benzoylation.

- Elemental analysis : To validate empirical formula and stoichiometry .

Q. How can researchers assess the solubility and stability of this compound in biological assays?

- Solubility screening : Use polar (DMSO, ethanol) and non-polar solvents (hexane) to determine optimal dissolution conditions.

- Stability testing : Incubate the compound in buffer solutions (pH 4–9) at 37°C, followed by LC-MS to monitor degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Catalyst selection : Palladium or copper catalysts improve regioselectivity during benzoylation .

- Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and adjust reaction time/temperature .

- Purification strategies : Employ gradient column chromatography to isolate the target compound from unreacted precursors or dimeric byproducts .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Isotopic labeling : Use N or C-labeled reagents to trace ambiguous signals.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

- Alternative techniques : 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What strategies are recommended for evaluating its pharmacological activity while addressing pleiotropic effects?

- Target-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets (e.g., kinase inhibition).

- Toxicity profiling : Measure mitochondrial membrane potential (JC-1 staining) and caspase activation to assess off-target apoptosis .

- Dose-response studies : Establish EC and IC values across multiple cell types to identify therapeutic windows .

Q. How can computational methods enhance the study of this compound’s mechanism?

- Molecular docking : Screen against protein databases (PDB) to predict binding affinities (software: AutoDock, Schrödinger).

- MD simulations : Simulate ligand-receptor dynamics to evaluate conformational stability (GROMACS, AMBER) .

- QSAR modeling : Corrogate structural features (e.g., methoxy position) with biological activity to guide analog design .

Q. What experimental designs address discrepancies in biological replicate data?

- Blinded studies : Assign compound treatment and control groups randomly to reduce bias.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

- Meta-analysis : Aggregate data from independent labs to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.